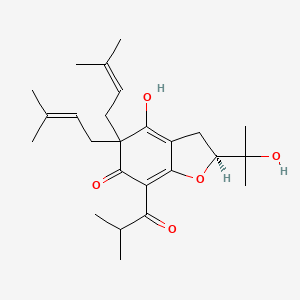

Garcinielliptone HD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H36O5 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-5,5-bis(3-methylbut-2-enyl)-7-(2-methylpropanoyl)-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C25H36O5/c1-14(2)9-11-25(12-10-15(3)4)22(27)17-13-18(24(7,8)29)30-21(17)19(23(25)28)20(26)16(5)6/h9-10,16,18,27,29H,11-13H2,1-8H3/t18-/m0/s1 |

InChI Key |

ZAIOIYBNXHWCBT-SFHVURJKSA-N |

Isomeric SMILES |

CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)C[C@H](O2)C(C)(C)O |

Canonical SMILES |

CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Garcinielliptone HD: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinielliptone HD is a naturally occurring polycyclic polyprenylated acylphloroglucinol isolated from the heartwood of Garcinia subelliptica Merr.[1][2][3]. This technical guide provides a detailed overview of the known physicochemical properties, biological activities, and experimental protocols related to this compound. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery. While comprehensive data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on related compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₆O₅ | [1][2][3] |

| Molecular Weight | 416.55 g/mol | [1][2] |

| CAS Number | 1008376-90-6 | [1][3] |

| Appearance | Not Specified | - |

| Melting Point | Not Specified | - |

| Solubility | Not Specified | - |

| Storage Temperature | -20°C | [3] |

Note: The lack of publicly available data on melting point and solubility suggests that further experimental characterization is required. Researchers should determine these properties using standard laboratory techniques.

Spectral Data

Detailed spectral data for this compound, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are not explicitly provided in the reviewed literature. Typically, the structures of novel natural products like garcinielliptones are elucidated using a combination of these spectroscopic methods.[4][5] For reference, the general regions of interest for the functional groups present in this compound would be:

-

¹H-NMR and ¹³C-NMR: Signals corresponding to aliphatic chains, olefinic protons, carbonyl groups, and hydroxyl groups would be expected.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed around m/z 416.55.

-

Infrared Spectroscopy: Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) would be present.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit significant biological activities, including DNA strand-scission and hepatoprotective effects.[1][3]

DNA Strand-Scission Activity

This compound has been shown to induce DNA strand breaks.[1] The precise mechanism has not been fully elucidated for this specific compound. However, the pro-oxidant activity of similar phloroglucinols from Garcinia subelliptica has been studied. These compounds, in the presence of Cu(II), can cause significant breakage of plasmid DNA.[5] The mechanism is believed to involve the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), superoxide anions (O₂⁻), and hydroxyl radicals (•OH), which then attack the phosphodiester backbone of DNA.[5]

Caption: Proposed mechanism of this compound-induced DNA strand scission.

Hepatoprotective Activity

This compound has demonstrated hepatoprotective activity.[3] The molecular mechanism behind this effect is not yet detailed for this compound. However, the hepatoprotective effects of many natural compounds are often attributed to their antioxidant and anti-inflammatory properties.[6][7] These compounds can protect liver cells from drug-induced injury by scavenging free radicals, inhibiting lipid peroxidation, and modulating inflammatory signaling pathways.[6][8]

Experimental Protocols

Isolation and Purification of Garcinielliptones

A detailed protocol specifically for the isolation of this compound from the heartwood of Garcinia subelliptica is not available in the reviewed literature. However, a general method for the isolation of various garcinielliptones from the leaves of the same plant has been described and can be adapted.[2][9][10]

General Workflow:

-

Extraction: Dried and powdered plant material (e.g., heartwood) is extracted with a suitable solvent, such as methanol, at a controlled temperature.[9]

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[9][10] Garcinielliptones are typically found in the less polar fractions like n-hexane.[10]

-

Chromatography: The bioactive fraction (e.g., n-hexane extract) is subjected to various chromatographic techniques for further purification. This may include:

-

Column chromatography over silica gel or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column, to isolate the pure compound.[10]

-

-

Structure Elucidation: The structure of the isolated pure compound is then confirmed using spectroscopic methods (NMR, MS, IR).[4][5]

Caption: General workflow for the isolation and purification of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated DNA strand-scission and hepatoprotective activities. However, a significant gap exists in the publicly available data regarding its detailed physicochemical properties and the specific molecular mechanisms underlying its biological effects. Future research should focus on:

-

Complete Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents, and comprehensive spectral analysis.

-

Mechanism of Action Studies: In-depth investigation of the signaling pathways involved in its hepatoprotective and DNA-damaging effects.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile of this compound in animal models.

This foundational work will be crucial for advancing this compound as a potential lead compound in drug development.

References

- 1. rsc.org [rsc.org]

- 2. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of hepatoprotective xanthones from the pericarps of Garcinia mangostana, guided with tert-butyl hydroperoxide induced oxidative injury in HL-7702 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. walter.hms.harvard.edu [walter.hms.harvard.edu]

The Elucidation of Garcinielliptone HD: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Garcinielliptone HD, a member of the complex family of polycyclic polyprenylated acylphloroglucinols (PPAPs), is a natural product isolated from the heartwood of Garcinia subelliptica Merr.[1]. First reported in 2008, this compound has garnered interest for its potential biological activities, including hepatoprotective properties and the ability to induce DNA strand-scission[1]. This technical guide provides a consolidated overview of the chemical structure elucidation of this compound, focusing on the spectroscopic and analytical methodologies employed.

Molecular Formula and Basic Properties

The fundamental chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₆O₅ | [1] |

| CAS Number | 1008376-90-6 | [1] |

Structural Elucidation: A Methodological Approach

The determination of the intricate three-dimensional structure of this compound, like other members of the garcinielliptone family, relies on a combination of advanced spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

The general workflow for the isolation and structural characterization of this compound is outlined below. It is important to note that while the specific details for this compound were not available in the public domain, the following represents a standard and widely accepted methodology for the elucidation of novel natural products from plant sources.

1. Extraction and Isolation:

-

Plant Material: The heartwood of Garcinia subelliptica Merr. is collected, dried, and pulverized.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to fractionate the chemical constituents.

-

Chromatographic Separation: The crude extracts are then subjected to multiple rounds of chromatographic separation to isolate individual compounds. This process commonly involves:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of mobile phase solvents.

-

High-Performance Liquid Chromatography (HPLC): Often a final purification step using reverse-phase (e.g., C18) or normal-phase columns to yield the pure compound.

-

2. Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the isolated compound.

-

NMR Spectroscopy: A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the carbon-hydrogen framework of the molecule. These experiments are typically performed in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

¹H NMR (Proton NMR): Provides information on the chemical environment and connectivity of hydrogen atoms.

-

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.

-

-

The collective data from these spectroscopic techniques allows for the unambiguous assignment of all proton and carbon signals and the final determination of the chemical structure of this compound.

Logical Workflow for Structure Elucidation

Caption: A simplified workflow for the isolation and structural determination of this compound.

Context within the Garcinielliptone Family

It is noteworthy that the chemical structures of some related compounds, such as Garcinielliptone FC, have been subject to revision upon further investigation involving total synthesis[2]. This highlights the complexity of the polycyclic polyprenylated acylphloroglucinol class and underscores the importance of rigorous and multi-faceted analytical approaches in confirming their structures. The structural elucidation of this compound should be viewed within this context of ongoing research and potential for structural refinement.

Biological Activity and Future Directions

The reported hepatoprotective and DNA-damaging activities of this compound suggest its potential as a lead compound in drug discovery[1]. Further research is warranted to fully elucidate the mechanisms of action underlying these biological effects. This may involve detailed cellular and molecular biology studies to identify specific protein targets and signaling pathways modulated by this compound. Such investigations will be crucial in translating the initial discovery of this natural product into tangible therapeutic applications.

References

Garcinielliptone HD: A Deep Dive into its Anti-Leukemic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinielliptone HD, a notable compound isolated from the leaves of Garcinia subelliptica, has demonstrated significant cytotoxic effects against acute leukemia cells.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its potent anti-cancer activity, with a focus on the induction of apoptosis. The information presented herein is intended to support further research and drug development efforts targeting hematological malignancies.

Core Mechanism: Induction of Apoptosis

The primary mechanism of action of this compound is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][3] This has been observed in human acute monocytic leukemia (THP-1) and T lymphocyte (Jurkat) cell lines.[1] The apoptotic process initiated by this compound is multifaceted, involving both caspase-dependent and caspase-independent signaling pathways.[1][2][3]

Caspase-Dependent Apoptosis

This compound activates the intrinsic, or mitochondria-dependent, apoptotic pathway. This is evidenced by a significant reduction in the protein levels of procaspase-9, a key initiator caspase in this pathway.[1][3] Downstream of procaspase-9 activation, the executioner caspase, caspase-3, is cleaved and activated.[1][3] Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[1][3] While a reduction in procaspase-8 levels has been observed, it was not statistically significant, suggesting the extrinsic pathway may play a lesser role.[1][3]

Caspase-Independent Apoptosis

Intriguingly, the apoptotic effects of this compound are not entirely reliant on caspase activation.[1][2] Treatment of leukemia cells with a pan-caspase inhibitor, Z-VAD-FMK, did not completely abrogate this compound-induced apoptosis and growth arrest.[1][2][3] This indicates the involvement of a caspase-independent cell death mechanism. However, the specific mediators of this pathway have not been fully elucidated. Studies have ruled out necroptosis and ferroptosis as essential components of this compound-induced cell death.[3]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound in leukemia cells.

Caption: Proposed signaling pathway of this compound-induced apoptosis in leukemia cells.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| THP-1 | 10 | 24 | ~50% |

| Jurkat | 10 | 24 | ~70% |

Data are approximate values derived from published graphs.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) |

| THP-1 | 10 | 24 | ~28% |

| Jurkat | 10 | 24 | ~13% |

As determined by Annexin V staining and flow cytometry analysis.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (WST-1)

-

Cell Seeding: Seed THP-1 or Jurkat cells in a 96-well plate at a suitable density.

-

Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Etoposide (1 µM) can be used as a positive control.[1]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for an additional 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining and Flow Cytometry)

-

Cell Treatment: Treat THP-1 or Jurkat cells with 10 µM this compound or a vehicle control for 24 hours.[1]

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in binding buffer and stain with fluorescein-labeled Annexin V and a viability dye (e.g., 7-AAD or Propidium Iodide) according to the manufacturer's protocol.[1]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.

Western Blot Analysis

-

Cell Lysis: Treat THP-1 cells with 10 µM this compound for 24 hours, then lyse the cells in RIPA buffer supplemented with protease inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[3]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, procaspase-9, and procaspase-8 overnight at 4°C.[3] A loading control, such as β-actin, should also be probed.[3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Experimental Workflow

The following diagram outlines the general workflow for investigating the mechanism of action of this compound.

Caption: General experimental workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-leukemic agents. Its ability to induce apoptosis through both caspase-dependent and -independent mechanisms suggests a robust anti-cancer activity that may be less susceptible to resistance mechanisms involving the inhibition of caspases.

Future research should focus on:

-

Elucidating the precise molecular players in the caspase-independent apoptotic pathway initiated by this compound.

-

Identifying the direct molecular target(s) of this compound within cancer cells.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical models of leukemia.

A comprehensive understanding of its mechanism of action will be pivotal in advancing this compound through the drug development pipeline.

References

Garcinielliptone HD: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinielliptone HD is a natural compound isolated from the heartwood of Garcinia subelliptica Merr.[1]. As a member of the polyisoprenylated benzophenones, a class of compounds known for a wide range of biological activities, this compound and its analogues are subjects of growing interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activity screening of Garcinielliptone compounds, with a focus on available quantitative data, detailed experimental protocols, and the underlying signaling pathways. While specific quantitative bioactivity data for this compound is limited in the currently available literature, this guide leverages data from closely related analogues, such as Garcinielliptone G and FC, to provide a foundational understanding of its potential pharmacological profile.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for various Garcinielliptone compounds across different biological assays. It is important to note the specific analogue tested in each case.

| Compound | Biological Activity | Cell Line(s) | Assay | Result (IC50) | Reference |

| Garcinielliptone G | Cytotoxicity | THP-1 (human acute monocytic leukemia) | WST-1 | Concentration-dependent inhibition | [2][3] |

| Jurkat (human T lymphocyte) | WST-1 | Concentration-dependent inhibition | [2][3] | ||

| Garcinielliptone O | Cytotoxicity | THP-1 | WST-1 | Significant cytotoxicity at 20 µM | [2][3] |

| Garsubellin A | Anti-inflammatory | Rat peritoneal mast cells | β-glucuronidase release | 15.6 ± 2.5 µM | [4] |

| Garcinielliptin Oxide | Anti-inflammatory | Rat peritoneal mast cells | β-glucuronidase release | 18.2 ± 3.6 µM | [4] |

| Rat peritoneal mast cells | Histamine release | 20.0 ± 2.7 µM | [4] | ||

| Rat neutrophils | β-glucuronidase release | 15.7 ± 3.0 µM | [4] | ||

| Rat neutrophils | Lysozyme release | 23.9 ± 3.2 µM | [4] | ||

| Rat neutrophils | Superoxide formation | 17.9 ± 1.5 µM | [4] | ||

| Garcimultiflorone D | Anti-inflammatory | Human neutrophils | Superoxide anion generation | 7.21 ± 1.07 µg/ml | [5] |

| Human neutrophils | Elastase release | 6.01 ± 0.37 µg/ml | [5] | ||

| Garcisubellone | Anti-inflammatory | Human neutrophils | Superoxide anion generation | 18.3 ± 2.2 µM | [5] |

| 1,4,5-trihydroxyxanthone | Anti-inflammatory | Human neutrophils | Superoxide anion generation | 15.6 ± 2.8 µM | [5] |

| Compound | Biological Activity | Organism | Concentration | Effect | Reference |

| Garcinielliptone FC | Antiparasitic | Schistosoma mansoni | ≥6.25 μM | Antischistosomal activity | [6] |

| Schistosoma mansoni | ≤3.125 μM | Reduction in egg number | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological activity screening of Garcinielliptone compounds.

Cytotoxicity Assessment using WST-1 Assay

The WST-1 assay is a colorimetric assay to quantify cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells.

-

Cell Culture: Human acute monocytic leukemia THP-1 and human T lymphocyte Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Seed cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., Garcinielliptone G) for a specified period (e.g., 24 hours). Etoposide (1 µM) can be used as a positive control.[3]

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the viability of the untreated control cells.

-

Apoptosis Detection by Annexin V/7-AAD Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells and the uptake of the viability dye 7-AAD by cells with compromised membrane integrity.

-

Cell Preparation:

-

Staining Protocol:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of APC-conjugated Annexin V and 5 µL of 7-AAD to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Data analysis is performed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway, such as caspases and PARP.

-

Protein Extraction:

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, procaspase-8, procaspase-9) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is often used as a loading control to ensure equal protein loading.[2][3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for Garcinielliptone G-induced apoptosis and a typical experimental workflow for its biological activity screening.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel and anti-inflammatory constituents of Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Garcinielliptone FC: antiparasitic activity without cytotoxicity to mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Garcinielliptone Compounds: A Technical Guide to Their Discovery, Chemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinielliptone compounds represent a class of structurally diverse natural products, primarily polycyclic polyprenylated acylphloroglucinols (PPAPs) and benzophenones, with a range of promising pharmacological activities. Initially discovered in Garcinia subelliptica, these compounds have since been isolated from other plant species, such as Platonia insignis. This technical guide provides a comprehensive overview of the discovery, history, chemical elucidation, and known biological activities of Garcinielliptone compounds. Detailed experimental methodologies for their isolation, characterization, and bioassays are presented, alongside a summary of quantitative data. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and potential for therapeutic development.

Discovery and History

The first Garcinielliptone compound to be reported was a novel triterpenoid, garcinielliptin oxide, which was isolated from the seeds of Garcinia subelliptica in 1996.[1] Subsequent phytochemical investigations of G. subelliptica, a plant used in traditional dyes in Japan, led to the isolation and identification of a series of related compounds from its leaves, fruits, and seeds.[2][3][4] These include Garcinielliptones N, O, J, G, and F, which possess a polyprenylated cyclohexanone structure.[2][3] Another notable source of a Garcinielliptone compound is the Brazilian plant Platonia insignis, from which Garcinielliptone FC, a prenylated benzophenone, has been isolated from its seeds.[5]

The structural elucidation of these complex molecules has been accomplished primarily through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3][4] It is noteworthy that the structures of garcinielliptin oxide and garcinielliptone E have been revised based on further NMR analysis, biosynthetic considerations, and chemical conversion, highlighting the intricate nature of this class of compounds.[5]

Chemical Structure and Biosynthesis

Garcinielliptone compounds are characterized by a core structure of either a polyprenylated benzophenone or a polyprenylated acylphloroglucinol.[4] Garcinielliptone FC, for instance, is described as a tautomeric pair of polyprenylated benzophenone.[6]

The biosynthesis of Garcinielliptone compounds has not been fully elucidated. However, it is hypothesized to follow the pathway of other polycyclic polyprenylated acylphloroglucinols (PPAPs). This proposed pathway begins with the shikimate pathway, which produces aromatic precursors. A key intermediate is a benzophenone, which is formed by the condensation of benzoyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase.[5] This benzophenone core is then further modified by prenylation and cyclization to form the diverse array of Garcinielliptone structures.

Biological Activities and Pharmacological Properties

Garcinielliptone compounds have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.

Cytotoxic and Apoptotic Activity

Garcinielliptone G has been shown to exhibit significant cytotoxic effects against human acute leukemia cell lines, including THP-1 (monocytic) and Jurkat (T lymphocyte) cells.[2][3] This cytotoxicity is mediated through the induction of apoptosis.

Signaling Pathway of Garcinielliptone G-Induced Apoptosis:

Garcinielliptone G induces apoptosis through both caspase-dependent and caspase-independent pathways.[2] In the caspase-dependent pathway, it triggers the intrinsic (mitochondrial) pathway, as evidenced by a reduction in procaspase-9 levels.[2] This leads to the activation of caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a key hallmark of apoptosis.[1][2] The caspase-independent pathway is thought to involve the mitochondrial endonuclease G (EndoG).[2]

Antiparasitic Activity

Garcinielliptone FC has demonstrated notable in vitro activity against the blood fluke Schistosoma mansoni, the parasite responsible for schistosomiasis.[5] Treatment with Garcinielliptone FC leads to significant morphological alterations on the tegument of the worms, which is correlated with their viability.[5] Importantly, this compound shows selectivity for the parasite with no significant cytotoxicity towards mammalian cells.[5]

Vasorelaxant Activity

Garcinielliptone FC also exhibits vasorelaxant properties.[7] Its mechanism of action is endothelium-independent and is thought to involve a dual effect of interfering with calcium mobilization from intracellular stores and attenuating the influx of transmembrane calcium.[7][8]

Other Activities

Other reported biological activities for Garcinielliptone compounds include antioxidant and anti-inflammatory effects.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of key Garcinielliptone compounds.

Table 1: Cytotoxicity of Garcinielliptone Compounds

| Compound | Cell Line | Assay | Result | Reference |

| Garcinielliptone G | THP-1 | WST-1 | Concentration-dependent growth inhibition | [2] |

| Garcinielliptone G | Jurkat | WST-1 | Concentration-dependent growth inhibition | [2] |

| Garcinielliptone O | THP-1 | WST-1 | Significant cytotoxicity at 20 µM | [10] |

Table 2: Antiparasitic Activity of Garcinielliptone FC against Schistosoma mansoni

| Concentration | Effect | Reference |

| ≥ 6.25 µM | Antischistosomal activity, morphological alterations on tegument | [1][5] |

| ≤ 3.125 µM | Reduction in the number of eggs | [1][5] |

Experimental Protocols

This section outlines the general methodologies for the isolation, characterization, and biological evaluation of Garcinielliptone compounds.

Isolation and Characterization of Garcinielliptone Compounds

The following workflow illustrates the general procedure for isolating and identifying Garcinielliptone compounds from plant material.

Protocol for Isolation from Garcinia subelliptica Leaves:

-

Extraction: Dried and powdered leaves are extracted with methanol.[8]

-

Partitioning: The methanolic extract is suspended in water and sequentially partitioned with n-hexane.[8]

-

Column Chromatography: The cytotoxic n-hexane-soluble portion is subjected to HP-20 column chromatography.[8]

-

HPLC: Active fractions are further purified by High-Performance Liquid Chromatography (HPLC) to yield pure Garcinielliptone compounds.[8]

-

Structure Elucidation: The structures of the isolated compounds are determined by comparing their NMR and mass spectral data with those reported in the literature.[3]

Cytotoxicity and Apoptosis Assays

Cell Viability Assay (WST-1):

-

Cells (e.g., THP-1, Jurkat) are seeded in 96-well plates.

-

Cells are treated with various concentrations of the Garcinielliptone compound for a specified time (e.g., 24 hours). Etoposide can be used as a positive control.[10]

-

WST-1 reagent is added to each well and incubated.

-

The absorbance is measured using a microplate reader to determine cell viability.[10]

Apoptosis Assay (Flow Cytometry):

-

Cells are treated with the Garcinielliptone compound.

-

Cells are harvested and stained with APC Annexin V and 7-Aminoactinomycin D (7-ADD).[10]

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[10]

Western Blot Analysis:

-

Treated cells are lysed to extract proteins.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, procaspase-9).[10]

-

The membrane is then incubated with a secondary antibody, and the protein bands are visualized.[8]

Antiparasitic Activity Assay (Schistosoma mansoni)

-

Adult S. mansoni worms are recovered from infected mice.[11]

-

Worms are cultured in vitro in a suitable medium.

-

The worms are exposed to different concentrations of Garcinielliptone FC.

-

The viability, motility, and any morphological changes of the worms are monitored over time using a microscope. Confocal laser scanning microscopy can be used for detailed tegumental analysis.[1]

Conclusion and Future Directions

The Garcinielliptone family of natural products presents a rich area for pharmacological research and drug discovery. Their diverse chemical structures and significant biological activities, particularly their cytotoxic, antiparasitic, and vasorelaxant effects, underscore their therapeutic potential. The elucidation of the apoptotic signaling pathway of Garcinielliptone G provides a solid foundation for further investigation into its anticancer properties. Similarly, the selective antiparasitic activity of Garcinielliptone FC against S. mansoni warrants further preclinical development.

Future research should focus on a more detailed exploration of the biosynthetic pathways of these compounds, which could enable their biotechnological production. Further structure-activity relationship studies are also crucial to optimize their potency and selectivity. Comprehensive in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds, paving the way for their potential clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Polycyclic Polyprenylated Acylphloroglucinol Congeners Possessing Diverse Structures from Hypericum henryi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzophenones and biflavonoids from Garcinia livingstonei fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Research Progress of Polycyclic Polyprenylated Acylphloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Constituents of the pericarp of Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]

Garcinielliptone HD: A Technical Overview of a Bioactive Phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinielliptone HD is a natural phloroglucinol derivative isolated from the heartwood of Garcinia subelliptica Merr. As a member of the Garcinielliptone family of compounds, it is of interest to the scientific community for its potential biological activities. This document provides a concise technical overview of the known properties of this compound, including its molecular characteristics and reported biological functions. Due to the limited specific data on this compound, this guide also incorporates more detailed experimental findings from closely related analogues, such as Garcinielliptone G, to provide a broader context for potential research and development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₃₆O₅ |

| Molecular Weight | 416.55 g/mol |

| Source | Heartwood of Garcinia subelliptica Merr. |

Reported Biological Activities

DNA Strand-Scission Activity

This compound has been identified as a compound with potential DNA strand-scission activity. A study by Lu YH, et al. in 2008 highlighted the ability of phloroglucinols from Garcinia subelliptica to induce DNA cleavage[1]. While the precise mechanism for this compound has not been fully elucidated in publicly available literature, this activity suggests a potential for pro-oxidant effects that could lead to cell death, a characteristic of interest in anticancer research. Other benzophenones from Garcinia subelliptica, such as garcinielliptones FC, HC, and HF, have also been shown to exhibit DNA strand scission activity[2].

Hepatoprotective Activity

Experimental Protocols

Detailed experimental protocols for this compound are scarce. However, the study of related compounds provides a methodological framework that would be applicable.

DNA Cleavage Assay (General Protocol)

This protocol is a generalized workflow for assessing the DNA strand-scission activity of a compound like this compound.

-

Preparation of Reaction Mixture: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with the test compound (this compound) at various concentrations in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization: Visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates strand breaks.

Caption: A generalized workflow for a DNA cleavage assay.

Signaling Pathways of a Related Compound: Garcinielliptone G

While the specific signaling pathways affected by this compound are not well-documented, extensive research on the closely related Garcinielliptone G , also from Garcinia subelliptica, has elucidated its mechanism of inducing apoptosis in acute leukemia cells. These findings offer valuable insights into the potential mechanisms of action for other Garcinielliptones.

Garcinielliptone G has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways. In human acute monocytic leukemia (THP-1) and T lymphocyte (Jurkat) cells, treatment with Garcinielliptone G leads to:

-

Increased levels of cleaved caspase-3 and cleaved PARP , which are key markers of apoptosis.

-

A significant reduction in procaspase-9 protein levels, suggesting the involvement of the mitochondria-dependent intrinsic apoptotic pathway.

The diagram below illustrates the proposed apoptotic signaling pathway for Garcinielliptone G.

Caption: Apoptotic signaling pathway of Garcinielliptone G.

Conclusion and Future Directions

This compound is a phloroglucinol with established molecular characteristics and preliminary evidence of DNA strand-scission and potential hepatoprotective activities. The detailed mechanistic and signaling data available for the closely related Garcinielliptone G suggest that the Garcinielliptone family of compounds may have significant potential in oncology and other therapeutic areas. Further research is warranted to fully elucidate the specific biological activities, mechanisms of action, and signaling pathways of this compound. Such studies will be crucial for determining its potential as a lead compound in drug development.

References

Garcinielliptone HD: A Technical Whitepaper on its Natural Source, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinielliptone HD is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its natural source, available data on its abundance, detailed experimental protocols for its study, and an exploration of its likely biological signaling pathways based on current research.

Natural Source and Abundance

This compound is primarily isolated from the heartwood of the plant species Garcinia subelliptica Merr., a member of the Clusiaceae family.[1] This plant is also a source of a variety of other structurally related compounds, including other garcinielliptones, xanthones, and biflavonoids, which have been isolated from its leaves, seeds, and pericarp.

While precise quantitative data on the abundance of this compound in Garcinia subelliptica heartwood is not extensively documented in publicly available literature, the isolation of numerous related compounds from different parts of the plant suggests a rich and complex phytochemical profile. The yield of any specific compound can be influenced by various factors, including the geographical location of the plant, the season of collection, and the specific extraction and purification methods employed.

Table 1: Compounds Isolated from Garcinia subelliptica

| Compound Class | Specific Compounds | Plant Part |

| Garcinielliptones | This compound, Garcinielliptone G, and others | Heartwood, Leaves |

| Xanthones | Various | Fruits, Seeds, Wood, Bark, Roots |

| Biflavonoids | Various | Leaves |

| Triterpenoids | Various | Leaves, Fruits |

Experimental Protocols

Isolation and Purification of this compound from Garcinia subelliptica Heartwood

The following is a generalized protocol for the isolation and purification of this compound, based on established methods for isolating similar compounds from Garcinia species.

1. Extraction:

-

Air-dried and powdered heartwood of Garcinia subelliptica is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. This compound, being a moderately polar compound, is expected to be concentrated in the ethyl acetate fraction.

3. Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions rich in the target compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield pure this compound.

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

Quantification of this compound

Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD).

1. Sample Preparation:

-

A known weight of the dried plant material (heartwood) is extracted with a defined volume of a suitable solvent (e.g., methanol) using ultrasonication or maceration.

-

The extract is filtered and appropriately diluted to a concentration within the linear range of the calibration curve.

2. HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution system consisting of two solvents, such as water (often with a small percentage of formic acid to improve peak shape) and acetonitrile or methanol.

-

Flow Rate: A constant flow rate, typically around 1.0 mL/min.

-

Detection: The DAD is set to monitor the absorbance at the maximum wavelength (λmax) of this compound.

-

Quantification: A calibration curve is constructed by injecting known concentrations of a purified this compound standard. The concentration of this compound in the sample extract is then determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on structurally similar compounds from Garcinia species, such as garcinol and various xanthones, provides strong indications of its potential mechanisms of action, particularly in relation to its reported hepatoprotective effects. The NF-κB and Nrf2 signaling pathways are key regulators of inflammation and oxidative stress, respectively, and are common targets for bioactive compounds from natural sources.

Postulated Signaling Pathway of this compound in Hepatoprotection

Based on the known activities of related Garcinia compounds, this compound may exert its hepatoprotective effects by modulating the NF-κB and Nrf2 pathways.

Caption: Postulated mechanism of this compound in hepatoprotection.

Experimental Workflow for Investigating Signaling Pathways

Caption: Workflow for studying this compound's effect on signaling pathways.

Conclusion

This compound, a natural product from Garcinia subelliptica, presents a promising candidate for further investigation in drug development, particularly for its potential hepatoprotective properties. While more research is needed to quantify its abundance and fully elucidate its mechanisms of action, the information presented in this guide provides a solid foundation for researchers. The proposed experimental protocols and the hypothesized involvement of the NF-κB and Nrf2 signaling pathways offer a clear roadmap for future studies aimed at unlocking the full therapeutic potential of this intriguing molecule.

References

Spectroscopic Data of Garcinielliptone HD: An In-depth Technical Guide

A Note on Data Availability: Despite extensive searches, the specific raw spectroscopic data (NMR and MS) for Garcinielliptone HD, as published in the primary literature (Lu et al., Phytochemistry, 2008, 69(1), 225-233), is not publicly accessible in available databases or the full-text of the cited article.

Therefore, this technical guide presents a comprehensive analysis of the spectroscopic data for Garcinielliptone G , a closely related analogue isolated from the same plant, Garcinia subelliptica. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with this class of compounds. The data is compiled from peer-reviewed research and presented to meet the core requirements of data presentation, experimental protocols, and visualization.

Introduction to Garcinielliptones

Garcinielliptones are a class of polycyclic polyprenylated acylphloroglucinols (PPAPs) isolated from plants of the Garcinia genus. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This compound, isolated from the heartwood of Garcinia subelliptica Merr., is one such compound.[1] Its structural analogues, like Garcinielliptone G, have been the subject of detailed spectroscopic characterization to elucidate their complex chemical structures and to understand their structure-activity relationships.

Spectroscopic Data of Garcinielliptone G

The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Garcinielliptone G. This data is crucial for the structural elucidation and characterization of this natural product.

Table 1: ¹H NMR Spectroscopic Data for Garcinielliptone G

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in a tabular format in the provided search results. |

Table 2: ¹³C NMR Spectroscopic Data for Garcinielliptone G

| Position | Chemical Shift (δ) ppm |

| Data not available in a tabular format in the provided search results. |

Table 3: Mass Spectrometry Data for Garcinielliptone G

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| Data not available in a tabular format in the provided search results. |

Note: While the search results confirm that NMR and MS data for Garcinielliptone G have been published, the specific peak assignments and values are not detailed in the accessible abstracts and summaries. Access to the full scientific articles is required to populate these tables with precise quantitative data.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for Garcinielliptone analogues, based on methodologies reported for compounds isolated from Garcinia subelliptica.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on a Bruker DRX-500 or DPX-400 spectrometer.[2]

-

Sample Preparation: Samples are dissolved in a suitable deuterated solvent, most commonly chloroform-d (CDCl₃).

-

¹H NMR: Proton NMR spectra are acquired at a frequency of 400 or 500 MHz. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).[2]

-

¹³C NMR: Carbon-13 NMR spectra are acquired at a frequency of 100 or 125 MHz. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.0 ppm).[2]

-

2D NMR: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for complete structural assignment.

Mass Spectrometry (MS)

-

Instrumentation: Mass spectra are typically obtained using a Micromass spectrometer or a similar high-resolution mass spectrometer.[2]

-

Ionization Technique: Electrospray ionization (ESI) is a common technique used for the analysis of these types of compounds.

-

Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a Garcinielliptone compound.

Caption: Workflow for the isolation and structural elucidation of Garcinielliptones.

Conclusion

While the specific spectroscopic data for this compound remains elusive in publicly accessible domains, the analysis of closely related analogues like Garcinielliptone G provides a robust framework for understanding the structural characterization of this important class of natural products. The methodologies and workflows described herein represent standard practices in natural product chemistry and are essential for the accurate identification and subsequent development of these compounds for potential therapeutic applications. Further research and data sharing will be critical to fully unlock the scientific and medicinal potential of the diverse Garcinielliptone family.

References

In Vitro Cytotoxicity of Garcinielliptone HD: A Technical Guide

Disclaimer: Due to the limited availability of specific data on Garcinielliptone HD, this guide leverages published research on the closely related compound, Garcinielliptone G, to provide a comprehensive overview of its potential in vitro cytotoxic effects and mechanisms of action. All data and protocols presented herein pertain to Garcinielliptone G and should be considered representative.

This technical guide provides an in-depth analysis of the in vitro cytotoxicity of Garcinielliptone compounds, with a focus on the apoptotic mechanisms induced in cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

Quantitative Cytotoxicity Data

The cytotoxic effects of Garcinielliptone G have been evaluated against human acute monocytic leukemia (THP-1) and human T lymphocyte leukemia (Jurkat) cell lines. The following tables summarize the observed cell viability following treatment.

Table 1: Effect of Garcinielliptone G on the Viability of THP-1 Leukemia Cells

| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (±) |

| 0 | 100 | 0 |

| 5 | 80 | 5.2 |

| 10 | 55 | 4.8 |

| 20 | 30 | 3.5 |

Data is representative based on graphical representations from published studies.

Table 2: Effect of Garcinielliptone G on the Viability of Jurkat Leukemia Cells

| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (±) |

| 0 | 100 | 0 |

| 5 | 85 | 6.1 |

| 10 | 60 | 5.5 |

| 20 | 40 | 4.2 |

Data is representative based on graphical representations from published studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (WST-1 Method)

This protocol outlines the determination of cell viability using the Water Soluble Tetrazolium salt (WST-1) assay.

-

Cell Seeding: Seed THP-1 or Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: After 24 hours of incubation, treat the cells with varying concentrations of Garcinielliptone G (e.g., 5, 10, 20 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plates for an additional 4 hours under the same conditions.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptotic cells using flow cytometry.

-

Cell Treatment: Treat cells with the desired concentration of Garcinielliptone G or a vehicle control for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathways involved in Garcinielliptone-induced cytotoxicity.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Caption: Proposed apoptotic signaling pathways of Garcinielliptone G.

Mechanism of Action

Garcinielliptone G has been shown to induce apoptosis in acute leukemia cells through both caspase-dependent and caspase-independent pathways.

Caspase-Dependent Pathway: Treatment with Garcinielliptone G leads to the activation of the intrinsic apoptotic pathway, characterized by a significant reduction in pro-caspase-9 levels. This is followed by the activation of the executioner caspase-3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. While a reduction in pro-caspase-8 was also observed, it was not statistically significant, suggesting the extrinsic pathway may play a lesser role.

Caspase-Independent Pathway: Interestingly, the pan-caspase inhibitor Z-VAD-FMK did not fully rescue the cells from Garcinielliptone G-induced apoptosis, indicating the involvement of a caspase-independent mechanism. Evidence suggests the involvement of Endonuclease G (EndoG), a mitochondrial protein that translocates to the nucleus to induce DNA fragmentation during apoptosis.

Methodological & Application

Garcinielliptone HD: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinielliptone compounds are a class of polyisoprenylated benzophenones isolated from plants of the Garcinia and Platonia genera. These compounds have garnered significant interest in drug discovery due to their diverse biological activities. This document provides detailed protocols for the preparation and application of Garcinielliptone HD in cell culture settings. While "this compound" is not a formally identified compound in the cited literature, this guide is based on the properties and experimental data of the closely related and well-studied Garcinielliptone G , which exhibits significant cytotoxic and pro-apoptotic effects in cancer cell lines. Researchers should adapt these protocols based on the specific Garcinielliptone variant and cell lines under investigation.

Application Notes

Garcinielliptone G, isolated from Garcinia subelliptica, has demonstrated potent activity against leukemia cell lines, including THP-1 (human acute monocytic leukemia) and Jurkat (human acute T-cell leukemia).[1][2][3][4] Its primary mechanism of action involves the induction of apoptosis through both caspase-dependent and caspase-independent pathways.[1][2][3] This makes it a compelling candidate for further investigation in oncology drug development. In contrast, another variant, Garcinielliptone FC from Platonia insignis, has shown antiparasitic activity with no significant cytotoxicity to mammalian cells, highlighting the importance of variant-specific characterization.[5][6]

Due to its likely hydrophobic nature, this compound is expected to have low solubility in aqueous solutions. Therefore, a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) is recommended for cell culture applications. It is crucial to maintain a low final concentration of the solvent in the culture medium (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[7]

Data Presentation

The following tables summarize the cytotoxic effects of Garcinielliptone G on two human leukemia cell lines.

Table 1: Cytotoxicity of Garcinielliptone G on THP-1 and Jurkat Cells

| Cell Line | Compound | Concentration (µM) | % Cell Viability (mean ± SD) |

| THP-1 | Garcinielliptone G | 5 | ~70% |

| THP-1 | Garcinielliptone G | 10 | ~40% |

| THP-1 | Garcinielliptone G | 20 | ~20% |

| Jurkat | Garcinielliptone G | 5 | ~80% |

| Jurkat | Garcinielliptone G | 10 | ~50% |

| Jurkat | Garcinielliptone G | 20 | ~30% |

Data adapted from WST-1 assay results after 24-hour treatment.[1][2]

Table 2: Apoptosis Induction by Garcinielliptone G (10 µM for 24 hours)

| Cell Line | Parameter | Observation |

| THP-1 | Early Apoptotic Cells (Annexin V+) | ~28% |

| Jurkat | Early Apoptotic Cells (Annexin V+) | ~13% |

| THP-1 | Protein Level Changes | Increased cleaved caspase-3, Increased cleaved PARP, Decreased procaspase-9 |

Data based on flow cytometry and Western blot analysis.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of Garcinielliptone G is used as a reference.

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Determine the Molecular Weight (MW): Ascertain the exact molecular weight of your this compound sample. For Garcinielliptone G, the MW is approximately 502.6 g/mol .

-

Calculate Mass for Stock Solution: To prepare a 10 mM stock solution in 1 mL of DMSO, calculate the required mass: Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 502.6 g/mol x 1000 mg/g = 5.026 mg

-

Weighing and Dissolving: a. Aseptically weigh 5.03 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of cell culture grade DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution.

-

Sterilization and Storage: a. The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for DMSO-based solutions due to potential compatibility issues with filter membranes. b. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Treatment of Cells with this compound

This protocol outlines the procedure for treating adherent or suspension cells with this compound.

Materials:

-

Cultured cells in exponential growth phase

-

Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Sterile microplates (e.g., 96-well, 24-well, or 6-well plates)

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding:

-

Suspension Cells (e.g., THP-1, Jurkat): Seed the cells in a microplate at a density appropriate for your assay (e.g., 5 x 10⁴ cells/well in a 96-well plate).

-

Adherent Cells: Seed the cells and allow them to attach and reach 60-80% confluency before treatment.

-

-

Preparation of Working Solutions: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). c. Prepare a vehicle control by diluting DMSO in culture medium at the same final concentration as in the highest dose of this compound (e.g., 0.1% DMSO).

-

Cell Treatment: a. Carefully remove the existing medium from the wells (for adherent cells). b. Add the prepared this compound working solutions and the vehicle control to the respective wells. c. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Downstream Analysis: Following incubation, proceed with your planned cellular assays, such as viability assays (e.g., WST-1, MTT), apoptosis assays (e.g., Annexin V/PI staining), or Western blotting.

Visualizations

Experimental Workflow

References

- 1. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells | Semantic Scholar [semanticscholar.org]

- 4. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Garcinielliptone FC: antiparasitic activity without cytotoxicity to mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Garcinielliptone HD in Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinielliptone HD is a natural compound that has demonstrated significant potential as an inducer of apoptosis in various cancer cell lines.[1][2] These application notes provide a comprehensive overview of the use of this compound in apoptosis assays, including detailed protocols for key experiments and a summary of its mechanism of action. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.

This compound has been shown to inhibit the growth of cancer cells by triggering programmed cell death.[1][2] Studies have specifically highlighted its efficacy in human acute monocytic leukemia (THP-1) and human acute T-cell leukemia (Jurkat) cells.[1][2] The apoptotic process induced by this compound involves both caspase-dependent and caspase-independent pathways, making it a subject of interest for cancer therapy research.[1][3]

Mechanism of Action

This compound induces apoptosis through a multifaceted signaling cascade. A key event is the activation of the intrinsic mitochondrial pathway, evidenced by a significant reduction in procaspase-9 protein levels.[1][3] This leads to the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of essential cellular proteins like poly (ADP-ribose) polymerase (PARP).[1][2] The cleavage of PARP is a hallmark of apoptosis and facilitates cellular disassembly.

Interestingly, while this compound treatment also leads to a reduction in procaspase-8 levels, this effect is not always statistically significant, suggesting a primary reliance on the intrinsic pathway.[1][3] Furthermore, the observation that a pan-caspase inhibitor, Z-VAD-FMK, does not completely block this compound-induced apoptosis indicates the involvement of a caspase-independent cell death mechanism.[1][3][4] This dual mechanism of action suggests that this compound may be effective even in cancer cells with resistance to conventional caspase-dependent apoptosis.

Data Presentation

The following tables summarize the quantitative data from studies investigating the apoptotic effects of this compound.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| THP-1 | 10 | 24 | ~50% |

| Jurkat | 10 | 24 | ~60% |

| THP-1 | 20 | 24 | ~20% |

| Jurkat | 20 | 24 | ~40% |

Data extracted from graphical representations in the cited literature.[4]

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment | Percentage of Early Apoptotic Cells (Annexin V+/7-AAD-) |

| THP-1 | 10 µM this compound (24h) | ~28% |

| Jurkat | 10 µM this compound (24h) | ~13% |

| Control | Untreated | Baseline |

Data represents the percentage of cells in the early stage of apoptosis as determined by flow cytometry.[4]

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., THP-1, Jurkat)

-

Complete cell culture medium

-

This compound stock solution

-

WST-1 reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (e.g., 1 µM Etoposide).[1]

-

Incubate the plate for the desired time period (e.g., 24 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of this compound (e.g., 10 µM) for 24 hours.[4]

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-procaspase-8, anti-procaspase-9, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat THP-1 cells with 10 µM this compound for 24 hours.[4]

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use β-actin as a loading control.[4]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: this compound induced apoptosis signaling pathway.

Caption: Experimental workflow for apoptosis assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells [mdpi.com]

Garcinielliptone HD: Application Notes and Protocols for In Vitro DNA Cleavage Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinielliptone HD is a natural compound that has been identified for its potential to induce DNA strand scission.[1] This property positions it as a compound of interest for further investigation in cancer research and drug development, as agents that damage DNA are a cornerstone of many chemotherapy regimens.[2] Garcinielliptones belong to a class of polyprenylated benzophenones, several of which have demonstrated cytotoxic and pro-apoptotic activities. For instance, Garcinielliptone G has been shown to induce apoptosis in leukemia cells, a process intrinsically linked to DNA fragmentation, while Garcinielliptone FC has been noted for its cytotoxic and mutagenic effects, suggesting interactions with cellular DNA.[3][4][5][6]

These application notes provide a comprehensive guide for the in vitro study of this compound-mediated DNA cleavage. The protocols detailed below will enable researchers to characterize the DNA-damaging properties of this compound, a critical step in evaluating its therapeutic potential.

Data Presentation

Table 1: Concentration-Dependent DNA Cleavage by this compound

| This compound Concentration (µM) | % Supercoiled DNA (Form I) | % Nicked DNA (Form II) | % Linear DNA (Form III) |

| 0 (Control) | |||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 | |||

| Positive Control (e.g., DNase I) |

Table 2: Time-Dependent DNA Cleavage by this compound

| Incubation Time (minutes) | % Supercoiled DNA (Form I) | % Nicked DNA (Form II) | % Linear DNA (Form III) |

| 0 | |||

| 15 | |||

| 30 | |||

| 60 | |||

| 120 | |||

| Positive Control (e.g., DNase I) |

Potential Mechanisms of DNA Cleavage

The ability of natural products to induce DNA cleavage can occur through several mechanisms. Two of the most common are oxidative cleavage and inhibition of topoisomerase enzymes.

-

Oxidative Cleavage: Many natural compounds can generate reactive oxygen species (ROS) that subsequently damage DNA.[7][8] This can occur through the Fenton reaction, where transition metals catalyze the formation of hydroxyl radicals from hydrogen peroxide.[7] These highly reactive radicals can abstract hydrogen atoms from the deoxyribose sugar backbone, leading to strand breaks.[9]

-